{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
Description
Properties
IUPAC Name |
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-5-6-4-7(11-10-6)8-2-1-3-12-8;;/h1-4H,5,9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGTWGQGKXTQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride typically involves the formation of the furan and pyrazole rings followed by their coupling through a methylamine linkage. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The subsequent coupling reaction can be achieved using reagents such as formaldehyde and ammonium chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed promising results against various pathogenic bacteria and fungi, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Effects
Pyrazole derivatives have been reported to possess anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Cancer Research
Certain pyrazole derivatives have shown antiproliferative effects against cancer cell lines. For instance, compounds derived from pyrazoles have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression .
Analytical Chemistry
Metal Ion Extraction
Compounds like this compound can act as chelating agents in the extraction of metal ions from solutions. Their ability to form stable complexes with metal ions is utilized in various analytical techniques, including spectrophotometry and chromatography .
NMR Shift Reagents
The compound can also be used as an NMR shift reagent, enhancing the resolution of NMR spectra by selectively shifting the resonance of certain nuclei. This property is beneficial in structural elucidation and analysis of complex mixtures .
Material Science
Synthesis of Metal Complexes
The coordination chemistry of pyrazole derivatives allows for the formation of metal complexes that are useful in catalysis and materials science. These complexes have applications in developing new materials with enhanced properties, such as increased thermal stability and conductivity .
Case Studies
Mechanism of Action
The mechanism of action of {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The methylamine group may facilitate binding to these targets, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a class of pyrazole-based amines with diverse substituents. Below is a comparative analysis of its structural analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Note: Molecular weight estimated based on thienyl analog .
Substituent Effects on Properties
- In contrast, the 2-thienyl analog () has higher lipophilicity from sulfur’s polarizability, which may improve membrane permeability . Fluorophenyl () and chlorophenyl () groups introduce halogen bonding capabilities and steric bulk, critical for receptor interactions in drug design .
- Salt Forms: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher solubility in aqueous media compared to monohydrochloride salts (), advantageous for in vitro assays .
Functional Groups :
Biological Activity
Chemical Structure and Properties
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is a compound characterized by a unique combination of a furan ring and a pyrazole ring linked by a methylamine group. Its molecular formula is with a molecular weight of approximately 236.1 g/mol. The compound has been identified with the CAS number 1231926-53-6 and is recognized for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The furan and pyrazole moieties can modulate biological pathways, while the methylamine group may enhance binding affinity to these targets, potentially increasing the compound's efficacy in therapeutic applications.
Antimicrobial and Anticancer Properties
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazole compounds often display significant activity against various bacterial strains and cancer cell lines, making them valuable in drug development.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Reference Source |
|---|---|---|
| Antimicrobial | E. coli | |
| Anticancer | A549 (lung cancer) | |
| Anticancer | MCF-7 (breast cancer) |
Case Studies
- Anticancer Activity : A study evaluating the anticancer effects of various pyrazole derivatives found that this compound exhibited notable cytotoxicity against A549 lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of substituted pyrazoles, revealing that compounds similar to this compound showed effective inhibition against Gram-negative bacteria such as E. coli, highlighting its relevance in treating bacterial infections .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions to form the furan and pyrazole rings, followed by coupling through a methylamine linkage. Common methods include using formaldehyde and ammonium chloride under controlled conditions to achieve high yields .
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Furan Ring | Cyclization | Acidic/Basic conditions |
| Formation of Pyrazole | Cyclization | Controlled temperature |
| Coupling Reaction | Nucleophilic substitution | Formaldehyde and ammonium chloride |
Future Directions in Research
Given its promising biological activities, further research into this compound should focus on:
- Mechanistic Studies : Understanding the specific molecular interactions at play.
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with furyl-substituted ketones. For example, hydrazine hydrate and phenyl hydrazine are commonly used to form pyrazole cores, followed by methylation and hydrochlorination . Key factors include reaction time (8–12 hours under reflux), pH adjustments (e.g., acidified cold water for precipitation), and solvent selection (methanol for crystallization). Yield optimization requires precise stoichiometric ratios of intermediates (e.g., 0.01 mol hydrazine hydrate per 0.01 mol ketone) and catalytic piperidine to accelerate cyclization .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy : To confirm the furyl and pyrazole proton environments (δ 6.2–7.8 ppm for aromatic protons) .
- X-ray crystallography : For absolute configuration determination, as demonstrated for analogous pyrazole derivatives (e.g., 6-chloro-2-methyl-4-phenylquinoline derivatives with R-factor = 0.052) .
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 239.15) and chloride adducts .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Use buffered aqueous solutions (e.g., ammonium acetate buffer, pH 6.5) for polar solvents, and methanol or DMSO for non-polar assays. Stability testing should include accelerated degradation studies under varying temperatures (25°C–40°C) and pH (2–9) to identify hydrolysis-sensitive functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., urokinase receptor) using PubChem CID 137248458 as a template . Virtual screening protocols should account for protonation states (dihydrochloride salt) and furyl/pyrazole π-π stacking interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (KD) .
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., MIC for antimicrobial activity vs. IC50 for anticancer screening ). Control variables include cell line selection (e.g., HeLa vs. MCF-7 for cytotoxicity) and solvent effects (DMSO concentration ≤0.1%). Meta-analyses of SAR (structure-activity relationship) studies can highlight substituent effects (e.g., 2-furyl vs. phenyl groups on potency) .
Q. What experimental designs are recommended for long-term environmental impact studies?
- Methodological Answer : Follow protocols from Project INCHEMBIOL :
- Phase 1 : Assess abiotic degradation (hydrolysis, photolysis) using OECD 111 guidelines.
- Phase 2 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS quantification.
- Phase 3 : Use split-plot designs (randomized blocks with four replicates) to study soil adsorption and groundwater leaching .
Q. How does the compound’s environmental fate impact ecological risk assessments?
- Methodological Answer : Determine partition coefficients (log Kow via shake-flask method) and soil organic carbon-water distribution (KOC). For advanced fate modeling, use EPI Suite™ to predict biodegradation half-lives and prioritize metabolites (e.g., dechlorinated amines) for toxicity screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
